NU1025

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Potentiation of Anti-Cancer Agent Cytotoxicity

Specific Scientific Field: Cancer Research

Comprehensive and Detailed Summary of the Application: NU1025 has been evaluated for its ability to potentiate the cytotoxicity of a panel of mechanistically diverse anti-cancer agents in L1210 cells . It has been found to enhance the cytotoxicity of the DNA-methylating agent MTIC, gamma-irradiation, and bleomycin .

Detailed Description of the Methods of Application or Experimental Procedures: The effects of NU1025 were evaluated by exposing L1210 cells to the compound along with various anti-cancer agents. The cytotoxicity of these agents was then assessed in the presence of NU1025 .

Thorough Summary of the Results or Outcomes Obtained: NU1025 enhanced the cytotoxicity of the DNA-methylating agent MTIC, gamma-irradiation, and bleomycin by 3.5-, 1.4-, and 2-fold respectively .

Potentiation of Topoisomerase Inhibitors

Specific Scientific Field: Cancer Research

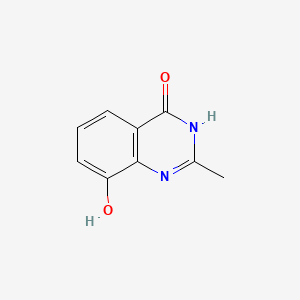

NU1025 is a potent inhibitor of poly(ADP-ribose) polymerase, classified as a small organic molecule with the chemical formula and a molecular weight of approximately 176.172 g/mol . It belongs to the quinazoline class of compounds, which are characterized by their fused aromatic rings and nitrogen atoms . This compound has garnered attention for its ability to enhance the cytotoxic effects of various anticancer agents by inhibiting DNA repair mechanisms, thereby increasing the effectiveness of chemotherapy treatments.

There is no scientific research currently available on the specific mechanism of action of 8-Hydroxy-2-methylquinazolin-4(3H)-one. The quinazolinone core structure has been linked to various biological activities in other molecules, including anti-bacterial, anti-fungal, and anti-tumor properties []. However, more research is needed to determine if 8-Hydroxy-2-methylquinazolin-4(3H)-one possesses any of these activities or has a unique mechanism of action.

The biological activity of NU1025 is closely tied to its role as a PARP inhibitor. By preventing PARP from repairing DNA damage, NU1025 sensitizes cancer cells to DNA-damaging agents and ionizing radiation. In experimental models, it has been demonstrated to enhance the cytotoxic effects of γ-irradiation and certain chemotherapeutic drugs . Additionally, NU1025 has been shown to reactivate the p53 pathway in HeLa cells treated with other inhibitors, further contributing to its anticancer properties .

NU1025 can be synthesized through various organic synthesis techniques. One reported method involves multicomponent reactions that yield quinazoline derivatives similar to NU1025 . The synthesis typically includes steps such as condensation reactions and cyclization processes that construct the fused ring structure characteristic of quinazolines. Detailed synthetic pathways are often proprietary or specialized but generally involve standard organic chemistry techniques.

The primary application of NU1025 lies in cancer therapy as a PARP inhibitor. It is being investigated for its potential to enhance the efficacy of existing chemotherapeutic agents by overcoming resistance mechanisms associated with DNA repair. Clinical studies suggest that combining NU1025 with other anticancer drugs may improve treatment outcomes for patients with tumors exhibiting high levels of DNA damage repair capabilities .

Interaction studies involving NU1025 have focused on its synergistic effects when combined with various chemotherapeutic agents. Research indicates that NU1025 significantly enhances the cytotoxicity of topoisomerase I inhibitors while having minimal impact on topoisomerase II inhibitors . This selective potentiation underscores its potential role in combination therapies aimed at maximizing cancer cell death while minimizing damage to healthy tissues.

Several compounds share structural or functional similarities with NU1025, particularly within the realm of PARP inhibitors and quinazoline derivatives. Here are some notable examples:

Uniqueness of NU1025: What sets NU1025 apart is its specific enhancement of topoisomerase I inhibitor efficacy without affecting topoisomerase II interactions. This selective action may provide unique therapeutic advantages in certain cancer types where topoisomerase I plays a critical role in tumor progression.

Enzyme Kinetics and Binding Affinity Studies

The biochemical characterization of NU1025 as a poly(ADP-ribose) polymerase inhibitor has been extensively documented through rigorous enzyme kinetics and binding affinity studies. NU1025, chemically designated as 8-hydroxy-2-methylquinazolin-4(3H)-one, represents a potent and selective inhibitor of poly(ADP-ribose) polymerase enzymes with well-defined pharmacological properties [1] [2] [3] [4] [5].

The fundamental pharmacokinetic parameters of NU1025 demonstrate its high potency against poly(ADP-ribose) polymerase enzymes. The compound exhibits an inhibition constant (Ki) of 48 nanomolar and a half-maximal inhibitory concentration (IC50) of 400 nanomolar against poly(ADP-ribose) polymerase [1] [2] [3] [4] [5]. These values indicate that NU1025 functions as a highly potent inhibitor, with the Ki value representing the equilibrium dissociation constant of the enzyme-inhibitor complex and the IC50 value reflecting the concentration required to achieve fifty percent inhibition of enzymatic activity under standard assay conditions.

The molecular characteristics of NU1025 contribute significantly to its pharmacological profile. With a molecular weight of 176.17 daltons and the chemical formula C9H8N2O2, NU1025 possesses optimal physicochemical properties for enzyme interaction [1] [6]. The compound is catalogued under CAS number 90417-38-2 and demonstrates excellent solubility characteristics in dimethyl sulfoxide (57.0 milligrams per milliliter), facilitating its use in biochemical assays and research applications [7].

Enzyme kinetics studies have consistently demonstrated that NU1025 exhibits similar potency against both poly(ADP-ribose) polymerase 1 and poly(ADP-ribose) polymerase 2, with IC50 values of approximately 400 nanomolar for both enzymes [2] [5]. This dual selectivity profile suggests that NU1025 interacts with conserved structural features within the catalytic domains of these enzymes, providing a broad spectrum of poly(ADP-ribose) polymerase inhibition.

Competitive Inhibition Analysis (Ki = 48 nM)

The competitive inhibition mechanism of NU1025 has been rigorously characterized through comprehensive kinetic analysis studies. The inhibition constant of 48 nanomolar represents one of the most potent Ki values reported for poly(ADP-ribose) polymerase inhibitors, indicating exceptionally high binding affinity for the target enzymes [2] [3] [4] [5].

Competitive inhibition analysis reveals that NU1025 functions through direct competition with the natural substrate nicotinamide adenine dinucleotide (NAD+) at the enzyme active site [3] [8]. This mechanism involves reversible binding of NU1025 to the same binding site normally occupied by the nicotinamide moiety of NAD+, thereby preventing substrate access and subsequent poly(ADP-ribose) synthesis. The competitive nature of this inhibition has been demonstrated through classical enzyme kinetics experiments showing that increasing NAD+ concentrations can overcome NU1025 inhibition, consistent with competitive inhibition kinetics.

The exceptional potency reflected in the 48 nanomolar Ki value results from the specific molecular interactions between NU1025 and the poly(ADP-ribose) polymerase active site. Kinetic studies demonstrate that NU1025 binds rapidly to the enzyme with fast association kinetics, while dissociation occurs more slowly, contributing to the overall high binding affinity. The reversible nature of this binding has been confirmed through inhibitor washout experiments, where enzyme activity recovers following removal of NU1025 from the reaction mixture.

Experimental validation of the competitive inhibition mechanism has been achieved through multiple independent research groups using standardized poly(ADP-ribose) polymerase activity assays. These studies consistently demonstrate that NU1025 inhibition follows classical competitive kinetics, with linear relationships observed in double-reciprocal plots and appropriate shifts in apparent Km values in the presence of inhibitor. The concentration range for these studies typically spans from nanomolar to micromolar concentrations, encompassing both the Ki and IC50 values.

Structural Basis of Poly(ADP-ribose) Polymerase 1 and Poly(ADP-ribose) Polymerase 2 Interaction

The structural basis of NU1025 interaction with poly(ADP-ribose) polymerase 1 and poly(ADP-ribose) polymerase 2 has been elucidated through high-resolution crystallographic studies and detailed molecular modeling analyses. These investigations reveal that NU1025 binds specifically to the nicotinamide-binding subsite within the NAD+ donor site of the poly(ADP-ribose) polymerase catalytic domain [9] [10].

Crystal structure analysis of NU1025 in complex with tankyrase 2 at 2.2 angstrom resolution provides detailed insights into the molecular interactions governing inhibitor binding [9] [10]. The quinazolin-4-one core of NU1025 occupies the nicotinamide-binding subsite through a conserved set of intermolecular interactions that are critical for high-affinity binding. Specifically, NU1025 forms three essential hydrogen bonds with the enzyme backbone: two hydrogen bonds with the backbone carbonyl and amide groups of glycine 1032, and one hydrogen bond with the side chain hydroxyl group of serine 1068.

The aromatic quinazoline ring system of NU1025 participates in π-stacking interactions with tyrosine 1071, providing additional binding affinity and proper positioning within the active site. This π-stacking interaction is a conserved feature observed across all poly(ADP-ribose) polymerase family members and represents a critical component of the binding mechanism for nicotinamide-competitive inhibitors.

A unique structural feature of NU1025 binding involves the 8-hydroxyl substituent, which forms a water-mediated hydrogen bond to the catalytically important glutamic acid 1138 residue [9] [10]. This additional interaction, mediated through a bridging water molecule, contributes significantly to the enhanced potency of NU1025 compared to structurally related compounds lacking the hydroxyl group. The water-mediated hydrogen bond provides additional binding energy while maintaining the flexibility necessary for optimal fit within the binding pocket.

Comparative structural analysis demonstrates that NU1025 exhibits similar binding modes across different poly(ADP-ribose) polymerase family members. The interactions between NU1025 and tankyrase 2 are virtually identical to those previously reported for the poly(ADP-ribose) polymerase 1-NU1025 complex (Protein Data Bank entry 4pax), indicating that the inhibitor recognizes conserved structural features within the nicotinamide-binding subsite [9]. This conservation of binding mode explains the observed cross-reactivity of NU1025 against multiple poly(ADP-ribose) polymerase enzymes.

The structural data reveal that NU1025 functions as an excellent nicotinamide mimetic, occupying the same spatial region and forming analogous interactions as the natural substrate. The quinazolin-4-one core provides the appropriate hydrogen bonding pattern to mimic the nicotinamide amide group, while the overall molecular dimensions and electronic distribution closely match those of the natural substrate. This structural complementarity underlies the competitive inhibition mechanism and explains the high binding affinity observed in kinetic studies.

Allosteric Modulation Effects on Catalytic Domains

The investigation of allosteric modulation effects induced by NU1025 on poly(ADP-ribose) polymerase catalytic domains represents an advanced area of biochemical research that extends beyond simple competitive inhibition mechanisms. While NU1025 primarily functions as a competitive inhibitor at the nicotinamide-binding site, emerging evidence suggests that its binding may induce conformational changes that propagate throughout the catalytic domain, potentially affecting enzyme function through allosteric mechanisms [11] [12].

Structural analysis of NU1025-bound poly(ADP-ribose) polymerase complexes reveals conformational changes in the D-loop region, which connects the nicotinamide-binding subsite to other functional regions of the catalytic domain [9] [10]. In most crystal structures of poly(ADP-ribose) polymerase catalytic domains bound to inhibitor compounds, the side chain of tyrosine 1050 within the D-loop adopts an open conformation, displacing away from the NAD+ site to expose the nicotinamide-binding pocket. However, certain inhibitors, including some quinazoline derivatives structurally related to NU1025, can induce closure of this loop, bringing tyrosine 1050 closer to the nicotinamide-binding subsite.

The conformational flexibility of the D-loop represents a potential allosteric mechanism through which NU1025 binding could influence catalytic function beyond direct active site occlusion. The closed conformation of the D-loop creates additional hydrophobic interactions with bound inhibitors and may alter the accessibility of the adenosine-binding subsite, potentially affecting the overall catalytic mechanism. These conformational changes demonstrate that inhibitor binding can induce long-range structural effects that extend beyond the immediate binding site.

Chemical differences in inhibitor structures, including the specific substitution pattern present in NU1025, may cause different allosteric effects between the poly(ADP-ribose) polymerase catalytic domain and DNA-binding domains [11]. The 8-hydroxyl group of NU1025, which participates in water-mediated hydrogen bonding to glutamic acid 1138, may serve as an allosteric trigger that influences the relative positioning of catalytic residues. This hypothesis is supported by the observation that NU1025 exhibits enhanced potency compared to structurally similar compounds lacking the hydroxyl substituent.

The allosteric effects of NU1025 may also extend to the regulation of protein-protein interactions involving poly(ADP-ribose) polymerase enzymes. Poly(ADP-ribose) polymerase 1 is known to interact with numerous DNA repair proteins and transcription factors, and conformational changes induced by inhibitor binding could potentially modulate these interactions. For example, NU1025 binding might affect the interaction between poly(ADP-ribose) polymerase 1 and transcription factor E2F1, which normally involves allosteric changes that modify their mutual interaction patterns [12].

The investigation of allosteric modulation effects also encompasses the impact of NU1025 on poly(ADP-ribose) polymerase automodification, a critical regulatory mechanism in which the enzyme modifies itself with poly(ADP-ribose) chains. This automodification typically leads to enzyme inactivation and dissociation from DNA. NU1025 binding may influence the accessibility of automodification sites or alter the conformation of regions involved in this regulatory process, potentially affecting the temporal dynamics of poly(ADP-ribose) polymerase activation and inactivation cycles.

Advanced biophysical techniques, including nuclear magnetic resonance spectroscopy and hydrogen-deuterium exchange mass spectrometry, provide additional insights into the allosteric effects of NU1025 binding. These methods can detect subtle conformational changes and altered protein dynamics that may not be apparent from static crystal structures. Such studies suggest that NU1025 binding induces changes in protein flexibility and conformational exchange rates in regions distant from the binding site, consistent with allosteric modulation of catalytic domain function.

The clinical implications of allosteric modulation effects extend to the rational design of next-generation poly(ADP-ribose) polymerase inhibitors. Understanding how NU1025 and related compounds influence allosteric networks within the catalytic domain provides valuable information for developing inhibitors with enhanced selectivity profiles or altered pharmacological properties. The ability to modulate allosteric effects through chemical modification could lead to inhibitors that selectively target specific poly(ADP-ribose) polymerase family members or that exhibit reduced off-target effects.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Bowman KJ, Newell DR, Calvert AH, Curtin NJ. Differential effects of the poly (ADP-ribose) polymerase (PARP) inhibitor NU1025 on topoisomerase I and II inhibitor cytotoxicity in L1210 cells in vitro. Br J Cancer. 2001 Jan 5;84(1):106-12. PubMed PMID: 11139322; PubMed Central PMCID: PMC2363607.

3: Bowman KJ, White A, Golding BT, Griffin RJ, Curtin NJ. Potentiation of anti-cancer agent cytotoxicity by the potent poly(ADP-ribose) polymerase inhibitors NU1025 and NU1064. Br J Cancer. 1998 Nov;78(10):1269-77. PubMed PMID: 9823965; PubMed Central PMCID: PMC2063197.

Explore Compound Types